

Physical and chemical properties of Isohopeaphenol

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Isohopeaphenol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isohopeaphenol, a naturally occurring stilbenoid tetramer, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. As a resveratrol oligomer, it belongs to a class of polyphenolic compounds renowned for their diverse biological activities. This technical guide provides an in-depth overview of the physical and chemical properties of **isohopeaphenol**, detailed experimental protocols for its study, and an exploration of its biological activities and associated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

Isohopeaphenol is a complex polyphenolic compound with the molecular formula C₅₆H₄₂O₁₂. Its multifaceted structure contributes to its distinct physicochemical characteristics.

Table 1: Physical and Chemical Properties of Isohopeaphenol



Property	Value	Source/Citation
Molecular Formula	C56H42O12	INVALID-LINK[1]
Molecular Weight	906.9 g/mol	INVALID-LINK[1]
Appearance	Pale brownish powder	[2]
Melting Point	Not reported	
Boiling Point	Decomposes before boiling (expected)	_
Optical Rotation	[α]D -114.5° (c 0.44, MeOH) for (-)-isohopeaphenol	[2]
Solubility	Soluble in methanol, acetone, DMSO, ethyl acetate, chloroform.[3]	

Spectral Data

The structural elucidation of **isohopeaphenol** is heavily reliant on various spectroscopic techniques.

Table 2: Spectral Data of (-)-Isohopeaphenol

Technique	Data	Source/Citation
UV (in MeOH)	λmax 284 (ε 16800), 229 (ε 66600), 210 nm (ε 98800)	[2]
IR (KBr)	νmax 3300 (br), 1615 cm ⁻¹	[2]
Mass Spectrometry (HR-FABMS)	m/z 907.2818 [M+H] ⁺ (Calculated for C ₅₆ H ₄₃ O ₁₂ : 907.2754)	[2]

Table 3: Comparative ¹H and ¹³C NMR Spectral Data of (+)-Hopeaphenol (Isomer of **Isohopeaphenol**) in Methanol-d₄



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Note: Direct, detailed published NMR data for **isohopeaphenol** is limited. The following data for its isomer, (+)-hopeaphenol, is provided for comparative purposes as their spectra are noted to be similar.[3]



Position	¹³ C Chemical Shift (δ)	¹ H Chemical Shift (δ, multiplicity, J in Hz)
Unit A		
7a	90.7	5.43 (d, 6.5)
8a	55.4	4.17 (d, 6.5)
9a	131.6	
10a	119.5	6.17 (s)
11a	160.1	
12a	107.4	6.23 (d, 2.3)
13a	159.4	
14a	102.1	6.18 (d, 2.3)
Unit B		
1b	130.8	
2b, 6b	128.5	6.69 (d, 8.5)
3b, 5b	115.8	6.59 (d, 8.5)
4b	158.1	
Unit C		_
7c	90.7	5.43 (d, 6.5)
8c	55.4	4.17 (d, 6.5)
9c	131.6	
10c	119.5	6.17 (s)
11c	160.1	
12c	107.4	6.23 (d, 2.3)
13c	159.4	
14c	102.1	6.18 (d, 2.3)



Unit D		
1d	130.8	
2d, 6d	128.5	6.69 (d, 8.5)
3d, 5d	115.8	6.59 (d, 8.5)
4d	158.1	

Experimental Protocols Isolation and Purification of (-)-Isohopeaphenol from Vitis vinifera 'Kyoho'

The following protocol is a detailed methodology for the isolation and purification of (-)isohopeaphenol from the cork of Vitis vinifera 'Kyoho'.

2.1.1. Extraction

- Air-dry the cork of Vitis vinifera 'Kyoho' and grind it into a coarse powder.
- Extract the powdered plant material exhaustively with methanol at room temperature.
- Concentrate the methanolic extract under reduced pressure to obtain a crude residue.
- Further extract the residue with acetone.
- Partition the acetone extract successively between n-hexane, chloroform, ethyl acetate, and water.

2.1.2. Chromatographic Purification

- Subject the ethyl acetate soluble fraction to medium-pressure column chromatography (MPCC) on silica gel.
- Elute the column with a gradient of chloroform and methanol.
- Monitor the fractions by thin-layer chromatography (TLC).



- Combine fractions containing stilbenoid tetramers based on TLC analysis.
- Further purify the combined fractions using reversed-phase high-performance liquid chromatography (HPLC).
- Employ recycled HPLC on a reversed-phase column with a methanol-water mobile phase to separate (-)-**isohopeaphenol** from its isomer, (+)-hopeaphenol.[2]



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Figure 1: Workflow for the isolation of (-)-isohopeaphenol.

Cytotoxicity Assessment by MTT Assay

This protocol details the determination of the cytotoxic effects of **isohopeaphenol** on cancer cell lines.

2.2.1. Cell Culture and Treatment

- Culture human hepatocellular carcinoma cell lines (e.g., HepG2 and Hep3B) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
- Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
- Prepare stock solutions of **isohopeaphenol** in dimethyl sulfoxide (DMSO).
- Treat the cells with serial dilutions of isohopeaphenol for specified time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) and an untreated control.

2.2.2. MTT Assay Procedure



- After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
- Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
- Calculate the cell viability as a percentage of the untreated control.
- Determine the IC₅₀ value (the concentration of **isohopeaphenol** that inhibits cell growth by 50%) from the dose-response curve.

Biological Activity and Signaling Pathways

Isohopeaphenol has demonstrated significant cytotoxic activity against human cancer cell lines. Its mechanism of action is believed to involve the induction of apoptosis and modulation of key signaling pathways implicated in cancer cell survival and proliferation.

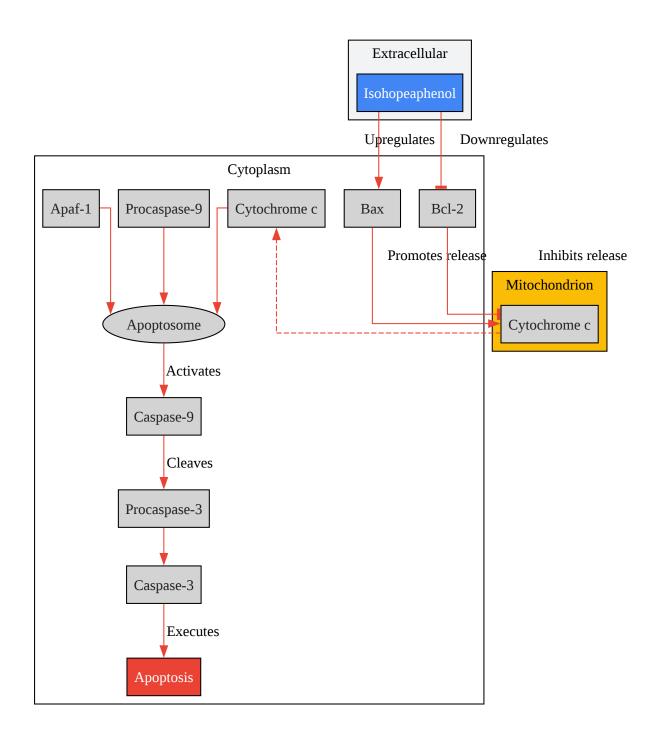
Table 4: Cytotoxic Activity of Isohopeaphenol

Cell Line	IC₅₀ (μM) at 72h	Source/Citation
HepG2 (human hepatocellular carcinoma)	54	[4]
Hep3B (human hepatocellular carcinoma)	26	[4]

Putative Mechanism of Apoptosis Induction

Based on the known mechanisms of related stilbenoids, **isohopeaphenol** is proposed to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of the caspase cascade.





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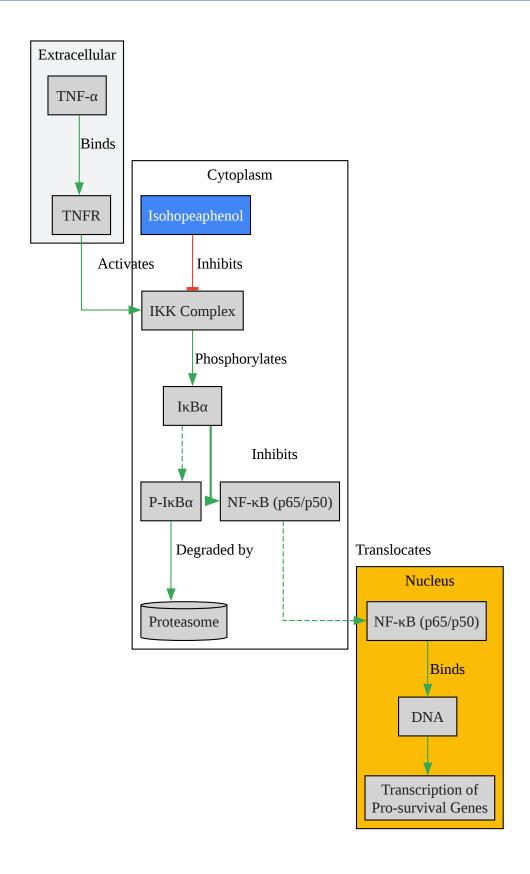
Figure 2: Putative intrinsic apoptosis pathway induced by **isohopeaphenol**.



Putative Inhibition of the NF-kB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. Polyphenols, including stilbenoids, are known to inhibit this pathway. It is hypothesized that **isohopeaphenol** may exert its anticancer effects in part by suppressing NF-κB activation. This could occur through the inhibition of IκB kinase (IKK), thereby preventing the phosphorylation and subsequent degradation of the IκBα inhibitor. This action would retain the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival genes.





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Figure 3: Putative inhibition of the NF-κB pathway by **isohopeaphenol**.



Conclusion

Isohopeaphenol stands out as a promising natural product with significant cytotoxic effects against cancer cells. Its proposed mechanisms of action, involving the induction of apoptosis and the inhibition of the pro-survival NF-kB pathway, make it a compelling candidate for further investigation in the development of novel anticancer agents. This technical guide provides a foundational repository of its known properties and methodologies for its study, aiming to facilitate and accelerate future research in this area. Further studies are warranted to fully elucidate its physical properties, refine isolation and purification protocols, and definitively map its interactions with cellular signaling cascades.

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